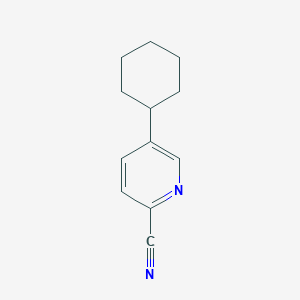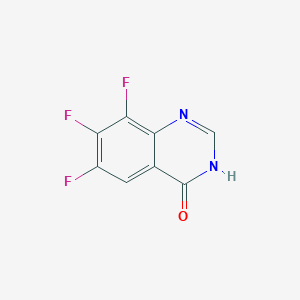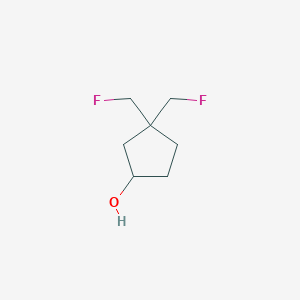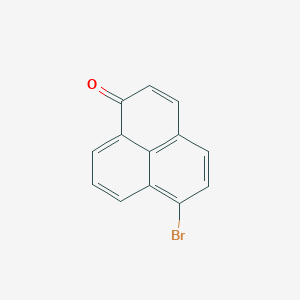
6-Bromo-1H-phenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-phenalen-1-one: is a brominated derivative of phenalenone, a polycyclic aromatic ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-phenalen-1-one typically involves the bromination of phenalenone. One common method is the direct bromination of phenalenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-phenalen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ketone group in the phenalenone structure can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger polycyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or other nucleophiles can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
- Substituted phenalenones
- Phenalenone carboxylic acids
- Phenalenone alcohols
Scientific Research Applications
Chemistry: 6-Bromo-1H-phenalen-1-one is used as a building block in organic synthesis to create more complex molecules. Its brominated position allows for further functionalization, making it valuable in the synthesis of novel organic compounds .
Biology and Medicine: Phenalenone derivatives, including this compound, have shown potential in antimicrobial photodynamic therapy. They act as photosensitizers, generating reactive oxygen species upon light activation, which can kill microbial cells .
Industry: In materials science, this compound is used in the development of organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for applications in organic electronics .
Mechanism of Action
The mechanism of action of 6-Bromo-1H-phenalen-1-one, particularly in photodynamic therapy, involves the absorption of light by the compound, leading to the generation of singlet oxygen and other reactive oxygen species. These reactive species can damage cellular components, leading to cell death. The compound’s effectiveness is attributed to its high singlet oxygen quantum yield and its ability to localize within microbial cells .
Comparison with Similar Compounds
Phenalen-1-one: The parent compound, lacking the bromine substitution.
2,6-Dimethoxy-9-phenyl-1H-phenalen-1-one: A derivative with methoxy and phenyl substitutions.
Perinaphthenone: Another phenalenone derivative with different substitution patterns.
Uniqueness: 6-Bromo-1H-phenalen-1-one is unique due to its bromine substitution, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in photodynamic therapy and materials science .
Properties
IUPAC Name |
6-bromophenalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIMLSHIOASQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)
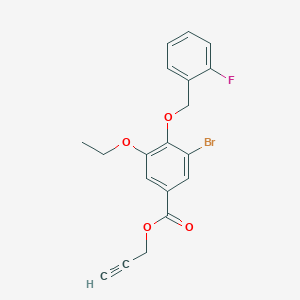
![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)
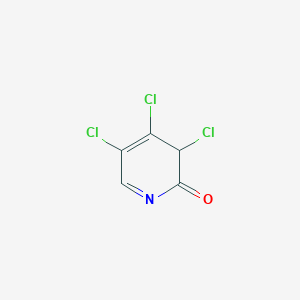
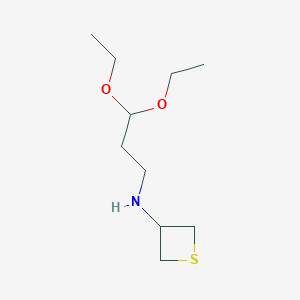
![5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15232338.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)
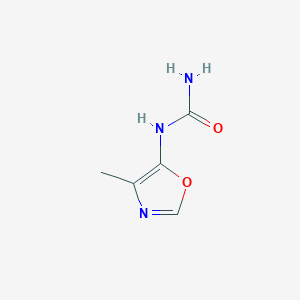
![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)
